N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzodioxole ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-2-yl group. The final steps include the formation of the quinazolin-7-yl moiety and the attachment of the butanamide side chain. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide shares structural similarities with other benzodioxole-containing compounds, such as safrole and piperonyl butoxide.
Quinazolin-7-yl derivatives: Compounds like quinazoline and its derivatives also share structural features with this compound.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions at the molecular level, which may lead to significant therapeutic applications. This article focuses on the biological activity of this compound, reviewing relevant research findings and case studies.
Basic Information
Property | Value |
---|---|
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
CAS Number | 688060-30-2 |
Molecular Formula | C31H31N5O9S2 |
Molecular Weight | 681.74 g/mol |
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Benzodioxole moiety - Known for its role in various biological activities.
- Quinazoline structure - Associated with anticancer properties.
- Pyrimidine and sulfonamide groups - Potentially enhancing antibacterial and antiviral activities.
Anticancer Potential
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted the ability of related structures to inhibit specific kinases involved in cancer progression . The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key enzymes and pathways:
- MAP Kinase Inhibition : This compound may inhibit p38α MAP kinase, which is crucial in cellular stress responses and inflammation .
- Phospholipase A2 Inhibition : The compound has been suggested to interact with lysosomal phospholipases, potentially leading to phospholipidosis—a condition that can affect drug metabolism and efficacy .
Case Studies
- Study on Multicellular Spheroids : A screening of a drug library including this compound showed promising results in multicellular spheroid models of cancer. The compound demonstrated the ability to penetrate these spheroids effectively and induce cell death in tumor cells .
- In vitro Assays : In vitro studies have shown that related compounds can significantly inhibit tumor cell proliferation at low micromolar concentrations, suggesting that this compound may share similar potency .
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects:
- Safety Studies : Preliminary safety assessments indicate that compounds within this class may exhibit cytotoxicity at higher concentrations; thus, therapeutic windows need further exploration.
- Drug Interaction Potential : Given its complex structure, potential interactions with other medications should be evaluated during drug development processes.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5O7S/c36-27(31-14-18-6-7-22-23(10-18)40-16-39-22)5-3-9-35-29(38)20-12-24-25(42-17-41-24)13-21(20)33-30(35)43-15-19-11-28(37)34-8-2-1-4-26(34)32-19/h1-2,4,6-8,10-13H,3,5,9,14-17H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZXSWVODKWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=O)N7C=CC=CC7=N6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.